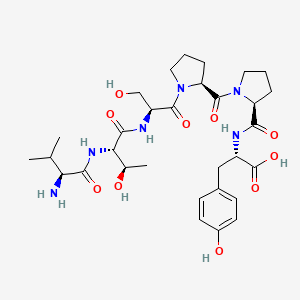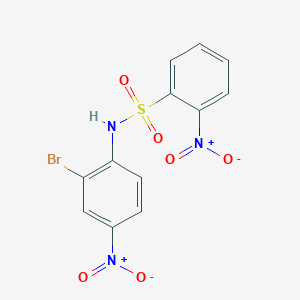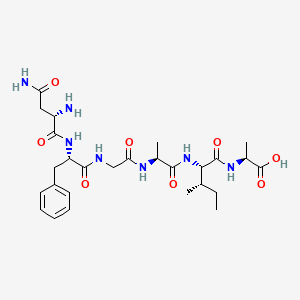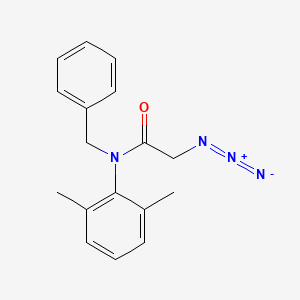![molecular formula C11H13N5S B14220716 N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea CAS No. 590351-69-2](/img/structure/B14220716.png)
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives and disulfides.
Reduction: Amines and thiols.
Substitution: Various substituted pyrazole and pyridine derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pyrazole and pyridine rings can enhance binding affinity and specificity through π-π interactions and hydrophobic effects.
類似化合物との比較
Similar Compounds
- N-(1-Methyl-1H-pyrazol-3-yl)-N’-phenylthiourea
- N-(1-Methyl-1H-pyrazol-3-yl)-N’-(pyridin-3-yl)methylthiourea
- N-(1-Methyl-1H-pyrazol-3-yl)-N’-(pyridin-4-yl)methylthiourea
Uniqueness
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and pyridine rings with the thiourea moiety provides a versatile scaffold for further functionalization and optimization in various applications.
特性
CAS番号 |
590351-69-2 |
|---|---|
分子式 |
C11H13N5S |
分子量 |
247.32 g/mol |
IUPAC名 |
1-(1-methylpyrazol-3-yl)-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C11H13N5S/c1-15-7-5-10(14-15)16(11(12)17)8-9-4-2-3-6-13-9/h2-7H,8H2,1H3,(H2,12,17) |
InChIキー |
NBLOAGLDHIBNKF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)N(CC2=CC=CC=N2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)


![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)

![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)

